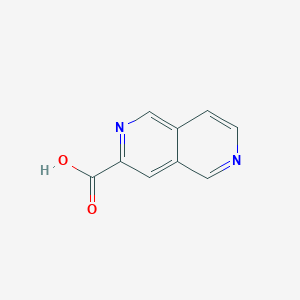

2,6-Naphthyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

2,6-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H,12,13) |

InChI Key |

FHYABEAASSIIKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CC(=NC=C21)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Naphthyridine 3 Carboxylic Acid and Its Analogues

Construction of the 2,6-Naphthyridine (B1209661) Core

The formation of the bicyclic 2,6-naphthyridine system is the foundational step in the synthesis of the target compound. Various strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and multicomponent approaches.

Classical Cyclization Reactions for Pyridine (B92270) Ring Fusion

Traditional methods for constructing the 2,6-naphthyridine core often rely on well-established cyclization reactions to form the second pyridine ring onto a pre-existing pyridine template. These methods, while foundational, sometimes require harsh reaction conditions.

A notable example involves the synthesis of the parent 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile. derpharmachemica.com This process begins with the cyclization of 4-cyano-3-pyridylacetonitrile using hydrogen bromide to yield 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com Subsequent diazotization and substitution reactions can then be employed to remove the amino and bromo groups, ultimately leading to the unsubstituted 2,6-naphthyridine core. derpharmachemica.com

Microwave-Assisted and Metal-Catalyzed Coupling Approaches

To improve efficiency and reaction conditions, modern synthetic methods have incorporated microwave irradiation and metal catalysis.

Microwave-Assisted Synthesis: Microwave technology has been shown to significantly accelerate the synthesis of 2,6-naphthyridines. For instance, the cyclization of 4-cyano-3-pyridylacetonitrile can be efficiently carried out under microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. derpharmachemica.com This approach is considered a greener and more environmentally friendly alternative. derpharmachemica.com

Metal-Catalyzed Coupling: Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing and functionalizing the 2,6-naphthyridine scaffold. Cobalt-catalyzed cross-couplings, for example, have been successfully used to functionalize halogenated naphthyridines with various alkyl and aryl groups. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also widely employed for creating carbon-carbon bonds in the synthesis of complex naphthyridine derivatives. acs.org These methods offer a high degree of control and versatility in introducing diverse substituents onto the naphthyridine core.

One-Pot and Multicomponent Synthetic Protocols

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like 2,6-naphthyridines from simple starting materials in a single synthetic operation. researchgate.netekb.eg

One-Pot Synthesis: Dibenzo[b,h] derpharmachemica.comnih.govnaphthyridines have been synthesized in a one-pot reaction by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, involving four sequential condensation reactions. rsc.org Another example describes a one-step synthesis of derpharmachemica.comnih.govnaphthyridine-2(1H)-thione derivatives through the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.net

Multicomponent Reactions: Pseudo-four-component reactions have been developed for the synthesis of chromeno[4,3,2-de] derpharmachemica.comnih.govnaphthyridines using malononitrile, aromatic aldehydes, and 2'-hydroxyacetophenones under visible light irradiation. rsc.org These MCRs offer significant advantages in terms of atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds.

Stereoselective Synthesis of Advanced Intermediates

The stereoselective synthesis of intermediates is crucial for preparing enantiomerically pure 2,6-naphthyridine derivatives, which is often a requirement for pharmaceutical applications. While specific examples focusing solely on advanced intermediates for 2,6-naphthyridine-3-carboxylic acid are not prevalent in the provided search results, the principles of asymmetric synthesis are broadly applicable. Techniques such as chiral auxiliary-controlled reactions, asymmetric catalysis, and the use of chiral building blocks are standard strategies to introduce stereocenters with high selectivity. For instance, rhodium-catalyzed [2+2+2] cycloadditions of cyano-yne-allene scaffolds can provide a convenient route to 2,6-naphthyridine derivatives, and the use of chiral ligands in such reactions could potentially induce stereoselectivity. researchgate.net

Functionalization at the 3-Carboxylic Acid Position

Once the 2,6-naphthyridine core is assembled, the introduction and modification of the carboxylic acid group at the 3-position is a key step.

Direct Carboxylation and Esterification Techniques

The introduction of a carboxylic acid or ester group at the C3 position can be achieved through various methods.

Direct Carboxylation: While direct C-H carboxylation of a pre-formed 2,6-naphthyridine ring at the 3-position is a challenging transformation, it represents an ideal, atom-economical approach. Research in C-H activation methodologies is ongoing and could provide future pathways for such direct functionalizations.

Esterification: More commonly, the carboxylic acid functionality is introduced via a precursor, such as a nitrile or an ester group, that is incorporated during the construction of the heterocyclic ring. For example, the synthesis of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate demonstrates the incorporation of an ester group during the cyclization process. sigmaaldrich.com Subsequent hydrolysis of the ester can then yield the desired carboxylic acid. Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be used to convert the carboxylic acid to its corresponding ester. davidpublisher.com Deoxyfluorinated esterification of carboxylic acids using pyridinesulfonyl fluoride (B91410) has also been reported as a mild, one-pot method. rsc.org

Synthetic Methodologies for 2,6-Naphthyridine Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 4-Cyano-3-pyridylacetonitrile | HBr, microwave irradiation | 3-Amino-1-bromo-2,6-naphthyridine | derpharmachemica.com |

| Halogenated naphthyridines | Alkyl/aryl magnesium halides, CoCl₂ | Alkylated/arylated naphthyridines | nih.gov |

| 2-Acetylaminobenzaldehyde, methyl ketones | Basic conditions | Dibenzo[b,h] derpharmachemica.comnih.govnaphthyridines | rsc.org |

| Benzylidene-cyanothioacetamide, cyclic ketones | Piperidine, ethanol, reflux | derpharmachemica.comnih.govNaphthyridine-2(1H)-thiones | researchgate.net |

| Malononitrile, aromatic aldehydes, 2'-hydroxyacetophenones | Visible light | Chromeno[4,3,2-de] derpharmachemica.comnih.govnaphthyridines | rsc.org |

| Carboxylic acids | Alcohols, acid catalyst | Esters | davidpublisher.com |

| Carboxylic acids | Pyridinesulfonyl fluoride | Esters | rsc.org |

Functional Group Interconversions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the 2,6-naphthyridine ring is a versatile handle for a variety of chemical transformations. These interconversions allow for the synthesis of diverse derivatives such as esters and amides, which can significantly alter the compound's physicochemical properties and biological activity. While specific literature on the functional group interconversion of this compound is nascent, the reactivity is analogous to other well-documented naphthyridine isomers and related heterocyclic carboxylic acids.

Standard synthetic protocols are employed for these transformations. The conversion to an ester (esterification) can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. Similarly, the formation of an amide (amidation) is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. google.com

A common strategy involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt), to facilitate amide bond formation directly from the carboxylic acid and an amine. analis.com.my These methods are widely applicable and have been used in the synthesis of various naphthyridine-based compounds. google.comanalis.com.my

For instance, in the synthesis of benzo[b] researchgate.neteurekaselect.comnaphthyridine derivatives, a closely related tricyclic system, carboxylic acids have been successfully converted into their corresponding N-[2-(dimethylamino)ethyl]carboxamides. acs.org This transformation highlights a common pathway where the carboxylic acid is coupled with a desired amine to generate a library of amide derivatives for biological screening. acs.org Likewise, lower-alkyl esters of 1,8-naphthyridine-3-carboxylic acids serve as useful intermediates for creating amides and hydrazides through reactions with amines or hydrazines, respectively. google.com The initial saponification of an ester to the parent carboxylic acid is also a fundamental and reversible interconversion. google.com

| Transformation | Reagents & Conditions | Product Type | Analogous System | Reference |

| Amidation | 1. Acyl chloride formation (e.g., SOCl₂) 2. Amine | Carboxamide | 1,8-Naphthyridines | google.com |

| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt) | Carboxamide | Benzo[b] researchgate.neteurekaselect.comnaphthyridines | acs.org |

| Esterification | Alcohol, Acid Catalyst | Ester | 1,8-Naphthyridines | google.com |

| Saponification | Base (e.g., NaOH, KOH) | Carboxylic Acid | 1,8-Naphthyridines | google.com |

Strategies for Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules from a common starting material or scaffold. The this compound core is an excellent scaffold for DOS, enabling the exploration of chemical space around the core structure to identify compounds with desired biological properties.

A prominent example of this strategy is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov In a recent study, a library of novel 2,6-naphthyridine analogues was synthesized to probe the structure-activity relationship. nih.gov The general approach involved the synthesis of a key 2,6-naphthyridine intermediate which was then elaborated by coupling various side chains to different positions on the heterocyclic core.

The key steps in such a diversity-oriented approach often include:

Core Scaffold Synthesis: Efficient construction of the 2,6-naphthyridine ring system.

Functionalization: Introduction of reactive handles (like halogens or amines) at various positions.

Diversification: Coupling of diverse building blocks to these handles using high-throughput parallel synthesis techniques.

In the search for FGFR4 inhibitors, researchers synthesized a series of compounds where the diversification point was not the carboxylic acid itself, but other positions on the 2,6-naphthyridine ring, while maintaining a consistent structural motif at the C-3 position. This strategy allowed for the systematic evaluation of how different substituents impact target binding and selectivity. nih.gov This highlights a common DOS strategy where a key pharmacophore element (derived from the carboxylic acid) is maintained while peripheral functionality is varied.

| Strategy | Key Reaction | Point of Diversification | Application | Reference |

| Parallel Amide Synthesis | Amide coupling | C-3 Carboxamide | General | acs.org |

| Scaffold Decoration | Palladium-catalyzed cross-coupling | Positions other than C-3 | FGFR4 Inhibitors | nih.gov |

| Fused Ring System Formation | Intramolecular Cyclization | N-1 position | Anticancer Agents | researchgate.net |

Sustainable and Green Chemical Approaches in 2,6-Naphthyridine Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign ("green") methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant advancement in the green synthesis of the 2,6-naphthyridine core involves the use of microwave irradiation. derpharmachemica.com A reported method describes the synthesis of 2,6-naphthyridine and its derivatives from 4-cyano-3-pyridylacetonitrile using microwave heating. derpharmachemica.com This technique offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and higher product purity. The use of microwave energy represents a more energy-efficient heat transfer method. derpharmachemica.com

Key features of this green approach include:

Energy Efficiency: Microwave heating is more direct and efficient than conventional oil baths.

Speed: Reaction times are significantly shortened, increasing throughput.

High Yields: The reported syntheses show excellent yields of the desired products. derpharmachemica.com

The reaction scheme starting from 4-cyano-3-pyridylacetonitrile proceeds through several steps under microwave irradiation to yield the core 2,6-naphthyridine structure, which can then be further functionalized. derpharmachemica.com

| Green Method | Key Reagent/Condition | Starting Material | Advantages | Reference |

| Microwave-Assisted Synthesis | Microwave Irradiation | 4-Cyano-3-pyridylacetonitrile | Rapid, High Yield, Energy Efficient | derpharmachemica.com |

The development of such eco-friendly methods is crucial for the large-scale production of pharmaceutically important scaffolds like 2,6-naphthyridine, minimizing the environmental impact of synthesis. derpharmachemica.com

Derivatization and Structure Activity Relationship Sar Studies of 2,6 Naphthyridine 3 Carboxylic Acid Analogues

Chemical Modifications of the Carboxylic Acid Group

The carboxylic acid functional group at the 3-position of the 2,6-naphthyridine (B1209661) ring serves as a versatile handle for chemical modification. Its conversion into esters and amides, or its transformation into other functional groups, plays a crucial role in modulating the pharmacological profile of these compounds.

Ester and Amide Formation for Biological and Material Applications

The conversion of the carboxylic acid to its corresponding esters and amides is a common and effective strategy to alter the properties of 2,6-naphthyridine-3-carboxylic acid derivatives. khanacademy.org This derivatization can significantly impact factors such as solubility, membrane permeability, and receptor-binding affinity. nih.govgoogle.com

In the context of drug design, ester and amide derivatives of various carboxylic acid-containing drugs have been synthesized to generate potent and selective inhibitors of specific enzymes. For instance, derivatization of the carboxylate moiety in nonsteroidal anti-inflammatory drugs (NSAIDs) has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This strategy of masking the acidic group can also be employed to create prodrugs, which may offer improved pharmacokinetic profiles and reduced gastrointestinal side effects. google.com The synthesis of amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid has yielded compounds with potent analgesic and anti-inflammatory activities. nih.gov

The formation of amides is a cornerstone of peptide synthesis, and numerous methods have been developed for efficiently coupling carboxylic acids and amines. mdpi.comthermofisher.com These methods often involve the use of activating agents to facilitate the formation of the amide bond. mdpi.com

Functional Group Transformations and Linker Strategies

Beyond simple ester and amide formation, the carboxylic acid group of this compound can undergo various functional group transformations to create diverse analogues. youtube.com For example, a carboxylic acid can be converted to an acid chloride, which is a more reactive intermediate for the synthesis of amides and other derivatives. youtube.com

The carboxylic acid can also serve as an attachment point for linker strategies. This involves connecting the 2,6-naphthyridine core to another molecule or a solid support, which is particularly useful in the development of affinity chromatography materials or in fragment-based drug discovery. thermofisher.com The conversion of a carboxylic acid to an aliphatic amine is one such transformation that allows for further modification with amine-reactive reagents. thermofisher.com

Substituent Effects on the Naphthyridine Ring System

The introduction of various substituents onto the 2,6-naphthyridine ring system is a powerful tool for exploring structure-activity relationships (SAR). The nature and position of these substituents can profoundly influence the biological activity and selectivity of the resulting compounds.

Regioselective Halogenation and Amination

Regioselective halogenation and amination of the naphthyridine ring are key synthetic steps in the diversification of this compound analogues. Halogenated naphthyridines, particularly chloro derivatives, serve as versatile intermediates for further functionalization through cross-coupling reactions or nucleophilic substitution. researchgate.net For example, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid can be reacted with various amines to generate a library of substituted derivatives. prepchem.com

The direct amination of chloro-naphthyridines is a common method for introducing amino groups at specific positions on the ring. mdpi.com The synthesis of 1,3-dihydrazino-2,6-naphthyridine from 1,3-dibromo-2,6-naphthyridine demonstrates the replacement of halogens with nitrogen-containing functionalities. derpharmachemica.com The resulting amino-substituted naphthyridines can exhibit a range of biological activities or serve as precursors for further chemical modifications.

The following table provides examples of regioselective functionalization of naphthyridine rings:

| Starting Material | Reagent(s) | Product | Reference |

| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | 3-[(2-propyl)aminomethyl]pyrrolidine | 7-[3-[(2-Propylamino)methyl]-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | prepchem.com |

| 1,3-Dibromo-2,6-naphthyridine | Hydrazine hydrate | 1,3-Dihydrazino-2,6-naphthyridine | derpharmachemica.com |

| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | 4-[3-(2-Nitro-1-imidazolyl)propylamino]-1,5-naphthyridine | mdpi.com |

Introduction of Diverse Heterocyclic Moieties (e.g., piperazinyl, pyrrolidinyl, azetidinyl)

The incorporation of heterocyclic moieties such as piperazine (B1678402), pyrrolidine, and azetidine (B1206935) at various positions on the 2,6-naphthyridine ring is a widely employed strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. nih.govnih.govorganic-chemistry.orgajchem-a.comgoogle.comnih.gov These heterocyclic substituents can influence solubility, lipophilicity, and the ability of the molecule to interact with biological targets. mdpi.com

For instance, the introduction of a piperazine moiety at the C-7 position of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been shown to result in potent antibacterial activity. mdpi.comnih.gov Similarly, the synthesis of 1-alkyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has yielded compounds with significant antibacterial properties. nih.gov Azetidinyl-substituted naphthyridines have also been explored, with the combination of a cyclopropyl (B3062369) group at N-1 and a 3-amino-2-methyl-1-azetidinyl group at C-7 providing a good balance of antibacterial activity and pharmacokinetic properties. mdpi.com

The table below showcases examples of 2,6-naphthyridine analogues with diverse heterocyclic substituents:

| Naphthyridine Core | Heterocyclic Moiety | Position of Substitution | Resulting Compound Class | Reference |

| 1,8-Naphthyridine-3-carboxylic acid | Piperazine | C-7 | Antibacterial agents | mdpi.comnih.gov |

| 1,8-Naphthyridine-3-carboxylic acid | Pyrrolidine | C-7 | Antibacterial agents | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid | Azetidine | C-7 | Antibacterial agents | mdpi.com |

Alkylation and Arylation Reactions on Nitrogen and Carbon Centers

Alkylation and arylation reactions on both the nitrogen and carbon atoms of the 2,6-naphthyridine ring system provide another avenue for structural diversification and SAR studies. dicp.ac.cnnih.govscispace.com N-arylation of 2,7-naphthyridin-1(2H)-one with diaryliodonium salts has been used to synthesize a library of 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, which were subsequently evaluated as kinase inhibitors. nih.gov

C-H arylation is a powerful tool for the direct formation of carbon-carbon bonds, allowing for the introduction of aryl groups onto the naphthyridine scaffold. dicp.ac.cnscispace.com Ruthenium-catalyzed ortho-C-H arylation of aromatic acids with bulky aryl halides has been developed, providing access to multi-ortho-substituted biaryls. dicp.ac.cnscispace.com Such reactions enable the exploration of steric and electronic effects of aryl substituents on the biological activity of 2,6-naphthyridine derivatives.

Systematic Structure-Activity Relationship (SAR) Analysis of Naphthyridine Carboxylic Acid Derivatives in Defined Biological Systems

Systematic SAR analysis is a cornerstone of drug discovery, enabling medicinal chemists to understand how specific structural modifications to a lead compound influence its biological activity. For derivatives of this compound, this process involves the synthesis and evaluation of analogue libraries to map the molecular interactions driving target engagement.

Positional scanning involves the systematic introduction of various substituents at different positions of the naphthyridine scaffold to probe the steric and electronic requirements of the target's binding site. This is often done in parallel with the design of substituent libraries, which are collections of chemical building blocks chosen to cover a range of properties like size, lipophilicity, and electronic character.

A key study in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4) illustrates this process. Starting from a screening hit, researchers explored a library of rigidified analogues. acs.org Initial modifications involved replacing a flexible styryl moiety with various bicyclic heterocyclic groups. This positional scan revealed the critical importance of the nitrogen atom's position within the bicyclic system for retaining activity. acs.org

As shown in the table below, analogues with a quinolinyl or isoquinolinyl group were active, while those with naphthyl or other heterocyclic systems were weak or inactive. acs.org Notably, the isoquinolin-4-yl derivative (Compound C) showed submicromolar potency, suggesting a favorable interaction involving the nitrogen atom at that specific position. acs.org Further exploration confirmed that other 6-6 and 6-5 bicyclic heterocycles with a nitrogen atom in a similar position also yielded potent compounds. acs.org

Table 1: Influence of Bicyclic Groups on mGluR4 PAM Activity

| Compound ID | Bicyclic Group | EC₅₀ (μM) |

| A | Naphthyl | >30 |

| B | Quinolin-2-yl | 1.1 |

| C | Isoquinolin-4-yl | 0.78 |

| D | Imidazo[1,2-a]pyridin-2-yl | 0.11 |

| E | Imidazo[1,2-a]pyrazin-2-yl | >30 |

This table is generated based on data from a study on mGluR4 modulators. acs.org

Further SAR studies on this series investigated the effect of small substituents on the core. A positional scan showed that substitution at position 3 was not tolerated, whereas positions 6 and 7 could accommodate small groups ranging from methyl to bromine. acs.org Position 8 appeared more sensitive to substitution. acs.org This systematic analysis allowed for the optimization of potency and properties, such as introducing polar groups at position 6 to increase water solubility, a critical factor for in vivo studies. acs.org

In a different biological context, SAR studies on naphthyridine derivatives as potential anticancer agents have also demonstrated the power of positional scanning. A series of derivatives was synthesized by modifying substituents at the C-2, C-5, C-6, and C-7 positions of a naphthyridine core to evaluate their cytotoxic activity against various human cancer cell lines. nih.gov The analysis, aided by 3D-QSAR modeling, revealed that the C-2 naphthyl ring was particularly important for cytotoxicity. nih.gov As detailed in the table below, compounds featuring a C-2 naphthyl group (Compounds G, H, and I) showed significantly enhanced potency compared to the parent structures and the colchicine (B1669291) control. nih.gov

Table 2: Cytotoxicity of Naphthyridine Derivatives in HeLa Cells

| Compound ID | C-2 Substituent | C-6 Substituent | IC₅₀ (μM) |

| F | Phenyl | H | >100 |

| G | 1-Naphthyl | H | 2.6 |

| H | 1-Naphthyl | CH₃ | 2.3 |

| I | 2-Naphthyl | H | 0.71 |

| Colchicine | - | - | 23.6 |

This table is generated based on data from a study on the cytotoxicity of naphthyridine derivatives. nih.gov

More recent work on 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma further underscores the importance of substituent choice. nih.gov The design and synthesis of novel inhibitors led to the identification of a compound that demonstrated nanomolar potency and high selectivity over other FGFR isoforms. nih.gov This success was built upon iterative synthesis and screening of analogues guided by molecular modeling, a common strategy in modern library design. researchgate.net

Biological systems, particularly protein binding sites, are chiral environments. Consequently, the stereochemistry of a drug candidate can have a profound impact on its biological activity. Enantiomers of a chiral molecule can exhibit different potencies, efficacies, and metabolic profiles. Therefore, controlling the stereochemistry of derivatives is a critical aspect of SAR studies.

In the context of naphthyridine derivatives, the importance of stereochemistry is explicitly recognized in the development of protein kinase inhibitors. Patent literature describes "enantiomerically pure" aminoheteroaryl compounds based on scaffolds including 2,6-naphthyridine, indicating that specific stereoisomers are required for desired inhibitory activity. google.com The use of a single, defined stereoisomer can eliminate potential off-target effects or lower activity associated with the other enantiomer.

The introduction of stereocenters can be a deliberate strategy in the design of derivative libraries. A relevant synthetic approach involves using chiral building blocks, such as amino acids, to construct more complex molecules. For example, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were prepared starting from L-alanine methyl ester. mdpi.com This process introduces a defined stereocenter into the molecule derived from the natural L-amino acid. By comparing the biological activities of such compounds with analogues derived from achiral amino acids (like 2-methyl-alanine), researchers can probe the influence of a specific stereocenter on molecular interactions with the biological target. mdpi.com This approach allows for the exploration of chiral recognition phenomena, where one stereoisomer fits more precisely into a binding pocket than its mirror image, leading to a more stable drug-target complex and enhanced biological effect.

Advanced Spectroscopic and Analytical Characterization of 2,6 Naphthyridine 3 Carboxylic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule. For 2,6-Naphthyridine-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR: A standard ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons on the naphthyridine core and the carboxylic acid proton. The aromatic region would display a set of signals corresponding to the five protons on the bicyclic ring system. The chemical shifts of these protons are influenced by their electronic environment, with protons adjacent to the nitrogen atoms typically appearing at a lower field (higher ppm). The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, although this can be solvent-dependent and may exchange with deuterated solvents.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the this compound molecule. The carbon of the carboxylic acid group would be readily identifiable by its characteristic chemical shift in the range of 160-185 ppm. The remaining carbon signals would correspond to the aromatic carbons of the naphthyridine rings, with their specific shifts dependent on their position relative to the nitrogen atoms and the carboxylic acid substituent.

2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the naphthyridine rings.

HSQC: This would correlate each proton signal with its directly attached carbon atom.

Without experimental data, a speculative data table cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass for this compound (C₉H₆N₂O₂) is approximately 174.0429 g/mol . HRMS provides a highly accurate mass measurement, which can confirm this elemental formula.

Furthermore, HRMS provides information about the fragmentation pattern of the molecule under ionization. This fragmentation data offers valuable structural insights. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and potential cleavages of the naphthyridine ring system. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

A data table of observed fragments and their relative abundances would typically be presented, but this information is not available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. nih.gov

A strong, sharp absorption band around 1730-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. nih.gov

Absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic naphthyridine rings.

A C-O stretching vibration between 1320 and 1210 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like naphthyridine exhibit characteristic absorption bands in the UV region. The spectrum of this compound would likely show multiple absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated naphthyridine ring system. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.

Specific absorption maxima and molar absorptivity values would be presented in a data table if available.

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, for its purification, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. The retention time under specific conditions would be a key parameter for its identification and purity assessment.

Gas Chromatography (GC): GC is generally not suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column. Derivatization to a more volatile ester form would typically be required for GC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable mobile phase, likely a mixture of a polar and a non-polar solvent, would be used to achieve good separation on a silica (B1680970) gel plate. The retention factor (Rf) value would be characteristic of the compound under the specific TLC conditions.

A data table would typically include details of the chromatographic system (column, mobile phase, flow rate, detector) and the resulting retention time or Rf value, none of which are available in the searched literature.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and details of the crystal packing, including any intermolecular interactions such as hydrogen bonding. This would unambiguously confirm the molecular structure and provide insights into its solid-state conformation.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline form and can be used for phase identification and to assess the crystallinity of the material.

Crystallographic data, including the crystal system, space group, and unit cell dimensions, would be presented in a data table if a crystal structure had been determined and published.

Computational Chemistry and in Silico Investigations of 2,6 Naphthyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly useful for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy and spatial distribution of these orbitals are crucial for determining a molecule's reactivity and electronic properties. mdpi.com

For 2,6-Naphthyridine-3-carboxylic acid, the HOMO is expected to be located primarily on the electron-rich naphthyridine ring system, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring containing the carboxylic acid substituent. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact in a chemical or biological environment.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Heterocyclic Carboxylic Acid

| Parameter | Formula | Description |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

Note: The values in this table are for illustrative purposes to demonstrate the output of DFT calculations.

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformations) of a molecule and to map its potential energy landscape. nih.gov For this compound, a key flexible bond is the C-C bond connecting the carboxylic acid group to the naphthyridine ring. The orientation of the carboxyl group relative to the planar ring system can significantly influence the molecule's properties, including its ability to interact with a biological target.

By systematically rotating this bond and calculating the energy of each resulting conformation, a potential energy landscape can be generated. This landscape reveals the lowest energy (most stable) conformations and the energy barriers required to transition between them. nih.gov This information is critical for selecting the correct conformation for subsequent docking and molecular dynamics studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and dynamics simulations are cornerstone techniques in computational drug discovery, used to predict and analyze how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand within the active site of a target protein. For this compound, docking studies would identify key interactions that stabilize the ligand-protein complex. Expected interactions include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms within the naphthyridine rings can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic naphthyridine ring system can engage in π-π stacking interactions with aromatic amino acid residues in the target's binding site, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon framework of the naphthyridine core can form favorable hydrophobic contacts with nonpolar residues.

Analysis of these interactions reveals "hotspots" in the binding pocket—residues that are critical for ligand recognition and affinity. najah.edu Studies on similar naphthyridine derivatives have shown that such interactions are crucial for their biological activity. semanticscholar.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. najah.edu MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the ligand-target complex. nih.gov

To quantify the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. This technique calculates the free energy of binding by estimating the energetic contributions from different force field terms.

Table 2: Example of MM/GBSA Binding Free Energy Contributions

| Energy Component | Description |

| ΔE_vdw | van der Waals energy contribution. |

| ΔE_elec | Electrostatic energy contribution. |

| ΔG_polar | Polar contribution to the solvation free energy. |

| ΔG_nonpolar | Nonpolar contribution to the solvation free energy. |

| ΔG_bind | Total estimated binding free energy (ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar). |

Note: This table represents a typical breakdown of energetic contributions from an MM/GBSA calculation. Favorable binding is indicated by a negative ΔG_bind value.

These calculations help to rationalize the binding affinity and can guide the chemical modification of the ligand to improve interactions and potency. najah.eduunibo.it

In Silico Prediction of Molecular Properties for Design Optimization

In silico tools are invaluable for predicting the physicochemical and pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Predicting these properties early in the design process helps to identify potential liabilities and optimize the molecule to have better drug-like characteristics.

For this compound, computational models can predict key parameters such as lipophilicity (logP), topological polar surface area (TPSA), aqueous solubility, and adherence to established guidelines like Lipinski's Rule of Five. These rules help to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. nih.gov

Table 3: Predicted Physicochemical Properties for a Drug-Like Molecule

| Property | Description | Favorable Range (for Oral Drugs) |

| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; correlates with membrane permeability. | < 140 Ų |

Note: This table shows key molecular properties predicted in silico to assess the drug-likeness of a compound based on Lipinski's rules.

Virtual Screening and Ligand-Based Drug Design Methodologies

The rational design of novel therapeutic agents often employs computational techniques to predict and enhance the interaction between a small molecule and its biological target. For the this compound scaffold, ligand-based drug design has been instrumental in the discovery and optimization of potent and selective modulators of important neurological targets. This approach leverages the structural information of known active compounds to guide the synthesis of new, improved derivatives.

One notable example is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of Parkinson's disease. acs.orgresearchgate.net The medicinal chemistry efforts in this area have utilized the 2,6-naphthyridine (B1209661) core as a key structural element in the design of novel PAMs.

The initial exploration was centered around a known pharmacological tool, which led to the investigation of various heterocyclic scaffolds to improve properties such as potency and solubility. acs.orgresearchgate.net This systematic exploration is a hallmark of ligand-based drug design, where the core structure of a ligand is systematically modified to understand the structure-activity relationship (SAR).

Within this research, a series of analogues were synthesized, including those incorporating the 2,6-naphthyridine moiety. acs.org For instance, the synthesis of researchgate.netgoogle.comNaphthyridine-3-carboxylic Acid Methyl Ester was a step in the creation of a library of related compounds. acs.orgresearchgate.net The aim was to identify compounds with improved potency and better physicochemical properties, such as increased water solubility, which is crucial for in vivo studies. researchgate.net

The investigation into various bicyclic heterocycles revealed that the precise placement of a nitrogen atom, as found in the 2,6-naphthyridine ring system, was critical for the desired biological activity. acs.org This highlights the importance of the specific isomeric arrangement of the naphthyridine core in achieving potent mGluR4 PAM activity. The table below summarizes the activity of some of the key compounds developed during this ligand-based design campaign.

Table 1: Activity of mGluR4 Positive Allosteric Modulators

| Compound | Core Scaffold | EC₅₀ (nM) |

|---|---|---|

| 14 | Isoquinoline Derivative | 110 |

| 40 | 2,6-Naphthyridine Derivative | Data not specified in text |

The research successfully identified a compound from this series, which demonstrated a favorable preclinical profile and was nominated as a candidate for clinical development. researchgate.net This underscores the utility of ligand-based drug design methodologies in advancing compounds from initial hits to potential clinical candidates.

Another area where this compound has been used as a starting material is in the synthesis of potential inhibitors for Ubiquitin Specific Protease 30 (USP30), which is implicated in certain diseases. While detailed computational design studies for this specific application are not publicly available, the use of this scaffold points to its recognition as a valuable starting point for the development of new therapeutic agents.

Mechanistic Investigations of Biological Activities of 2,6 Naphthyridine 3 Carboxylic Acid and Its Analogues

Molecular Target Identification and Enzyme Inhibition Studies

The therapeutic potential of 2,6-naphthyridine (B1209661) derivatives is rooted in their ability to selectively interact with and inhibit key enzymes involved in various disease pathways.

Naphthyridine derivatives are a well-established class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov The foundational compound of this class, nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, was found to selectively block bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.govmdpi.com Subsequent generations of these compounds, often fluoroquinolones, inhibit both DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org

The mechanism of action involves stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand. nih.gov This stabilization of the cleavage complex is a highly effective mode of action, as even a low number of inhibitor-bound enzymes can lead to sufficient DNA breaks to trigger a cascade of events, including the SOS response and ultimately bacterial cell death. nih.gov While much of the foundational research focused on the 1,8-naphthyridine (B1210474) isomer, the core mechanism of inhibiting DNA replication by targeting these essential bacterial enzymes is a hallmark of the broader naphthyridine class. nih.govnih.govmdpi.com For instance, gemifloxacin (B1671427) and trovafloxacin (B114552) are known to inhibit DNA replication by binding to both DNA gyrase and topoisomerase IV. mdpi.com

Recent research has identified analogues of 2,6-naphthyridine as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy, particularly for hepatocellular carcinoma (HCC). nih.govresearchgate.net The FGF19-FGFR4 signaling pathway is aberrantly expressed in approximately 30% of HCC patients, making it a critical oncogenic driver. nih.gov

Novel FGFR4 inhibitors incorporating a 2,6-naphthyridine scaffold have been designed and synthesized. nih.gov These compounds demonstrate high selectivity for FGFR4 over other members of the FGFR family (FGFR1-3). nih.gov The selective inhibition of the FGF19-FGFR4 signaling pathway by these compounds presents a promising therapeutic strategy for treating specific subsets of HCC. nih.gov For example, a recently developed 2,6-naphthyridine analogue, designated as compound 11 , showed nanomolar potency against FGFR4-dependent cell lines and significant antitumor efficacy in HCC xenograft models. nih.gov

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers, where it contributes to cell growth, proliferation, and suppression of apoptosis. nih.govnih.gov Derivatives of benzo[c] nih.govnih.govnaphthyridine have emerged as highly potent and selective inhibitors of CK2. acs.orgnih.gov The most prominent example is silmitasertib (B1669362) (CX-4945), a 5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine-8-carboxylic acid that has entered clinical trials. nih.govnih.govacs.org

These naphthyridine-based compounds function as ATP-site directed inhibitors. chemrxiv.orgacs.org Structural studies reveal that the tricyclic system of the inhibitor engages in a crucial hydrogen bond with the hinge region of the CK2α subunit. acs.org The carboxylic acid group is also involved in a network of water-mediated hydrogen bonds within the active site. acs.org By modifying the solvent-exposed regions of the scaffold, researchers have developed analogues with improved potency and selectivity. acs.orgacs.org For instance, compound 1c , a derivative of CX-4945, exhibited stronger CK2 inhibitory activity and significantly higher selectivity over the off-target kinase Clk2. acs.orgnih.gov

| Compound | CK2 IC₅₀ (nM) | Selectivity Factor (Clk2/CK2) |

|---|---|---|

| CX-4945 | 1.00 | 0.35 |

| 1c | 0.66 | 49.70 |

| 1d | 0.89 | 17.08 |

| 1i | 0.98 | 1.20 |

| 1l | 0.46 | 47.61 |

Derivatives of naphthyridine-3-carboxylic acid have been investigated as antagonists of the Histamine H1 receptor (H1R), a key G-protein coupled receptor involved in allergic responses. nih.govwikipedia.org While many second-generation H1 antagonists are structurally distinct, the naphthyridine scaffold provides a framework for developing new antagonists. nih.gov

The mechanism of H1R antagonism involves the inhibitor binding to the receptor's orthosteric site, blocking the action of histamine. nih.gov This binding pocket is characterized by several key residues. nih.gov The amine moiety of the antagonist typically forms a crucial interaction with an aspartate residue (D3.32), which is conserved among aminergic GPCRs. nih.gov The aromatic portions of the ligand are accommodated in upper and lower hydrophobic regions of the binding site. nih.gov Molecular docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives have helped to understand the binding modes and molecular interactions within the H1R active site, guiding the synthesis of compounds with promising antihistaminic effects. nih.gov

In Vitro Cellular Assays for Biological Responses

The enzymatic inhibition observed with 2,6-naphthyridine analogues translates into specific cellular responses, which are quantified through various in vitro assays.

Analogues of 2,6-naphthyridine that inhibit FGFR4 have demonstrated potent antiproliferative activity against cancer cell lines where the FGFR4 pathway is a known oncogenic driver. nih.gov This is particularly relevant for hepatocellular carcinoma (HCC) cell lines such as Huh7 and Hep3B. nih.gov A selective 2,6-naphthyridine based FGFR4 inhibitor, compound 11 , displayed significant, nanomolar potency against the Huh7 cell line and showed remarkable antitumor efficacy in both Huh7 and Hep3B xenograft models. nih.gov

Similarly, 1,6-naphthyridin-2(1H)-one derivatives designed as selective FGFR4 inhibitors also show excellent anti-proliferative activities against FGFR4-dependent HCC cell lines. nih.govacs.org One such representative compound, A34 , selectively inhibited the proliferation of Hep3B cells. acs.org

CK2 inhibitors based on the benzo[c] nih.govnih.govnaphthyridine scaffold also exhibit potent antiproliferative effects across a range of cancer cell lines that overexpress CK2. acs.org The inhibitory activities against cell proliferation were found to correlate with their enzymatic inhibition potency. acs.org For example, compound 1c was effective against five different cancer cell lines, showing particular potency against prostate cancer (PC-3) and colon cancer (HCT-116) cells. acs.org

| Compound | Mechanism | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| A34 | FGFR4 Inhibition | Hep-3B | <0.261 | acs.org |

| 11 | FGFR4 Inhibition | Huh7 | Potent (nanomolar) | nih.gov |

| 1c | CK2 Inhibition | PC-3 | 4.53 | acs.org |

| 1c | CK2 Inhibition | HCT-116 | 3.07 | acs.org |

Antimicrobial Activity Against Specific Bacterial and Fungal Strains

Derivatives of naphthyridine have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.netdntb.gov.uascilit.commdpi.com While much of the early research focused on the 1,8-naphthyridine isomer, nalidixic acid, subsequent structural modifications have led to potent antibacterial agents. nih.govmdpi.comnih.govmdpi.com For instance, the introduction of a fluorine atom and a piperazine (B1678402) moiety to the 1,8-naphthyridine ring system resulted in compounds like enoxacin, which inhibits bacterial DNA gyrase. nih.govmdpi.com

Although specific data for 2,6-naphthyridine-3-carboxylic acid is less prevalent in the reviewed literature, the general class of naphthyridines has shown efficacy against a range of pathogens. For example, certain canthin-6-one (B41653) derivatives, which are structurally related, have exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some synthetic 1,8-naphthyridine derivatives have also shown activity against Bacillus megaterium, Micrococcus luteus, Salmonella typhi, and the fungus Aspergillus niger. nih.gov

The antimicrobial efficacy of various naphthyridine derivatives is often compared to standard antibiotics, as shown in the table below.

| Compound/Derivative | Target Organism(s) | Activity/Potency | Reference Compound(s) |

| Canthin-6-one | Staphylococcus aureus, Escherichia coli, MRSA | MIC values of 0.49 and 3.91 µg/mL against S. aureus and E. coli respectively; 0.98 and 3.91 µg/mL against MRSA. | Omacilin |

| 10-Methoxycanthin-6-one | Fungal strains | MIC values of 3.91 and 7.81 µg/mL. | |

| 1,8-Naphthyridine derivatives | B. megaterium, M. luteus, S. typhi, E. coli, A. niger, Aspergillus flavus | Good activity levels. | Streptomycin, Nystatin |

| Enoxacin | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial. | Norfloxacin |

Antiviral Activity Investigations

Naphthyridine-containing molecules have shown promise as antiviral agents against a variety of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). researchgate.net

Naturally occurring naphthyridine alkaloids, such as those isolated from marine sponges, have demonstrated potent antiviral activity. researchgate.net For example, 8,9-dimethoxy-4-methyl-4H-benzo[de] nih.govdntb.gov.uanaphthyridine (2,4-methylaaptamine) and demethyloxyaaptamine, isolated from a marine sponge, exhibited significant activity against HSV-1 with low toxicity to host cells, suggesting they may selectively inhibit viral replication. researchgate.net

While specific studies on the antiviral activity of this compound were not prominent in the search results, the broader class of naphthyridines represents a promising scaffold for the development of novel antiviral therapies. researchgate.net

Elucidation of Molecular Mechanisms of Action in Model Biological Systems

Cellular Pathway Modulation Studies

Recent research has highlighted the role of 2,6-naphthyridine analogues in modulating specific cellular pathways, particularly in the context of cancer. A study published in May 2024 described the design and synthesis of novel 2,6-naphthyridine derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The FGF19-FGFR4 signaling pathway is aberrantly expressed in about 30% of hepatocellular carcinoma (HCC) cases, making it a promising therapeutic target. nih.gov

One of the synthesized compounds, designated as compound 11, demonstrated nanomolar potency against Huh7 liver cancer cells and high selectivity for FGFR4 over other FGFR subtypes. nih.gov This compound also showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models, suggesting its potential as a therapeutic candidate for HCC. nih.gov

Fragment-Based Screening and Chemical Probe Development

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel starting points for drug discovery. nih.govyoutube.comresearchgate.net This approach involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. researchgate.net These initial hits can then be optimized and grown into more potent, drug-like molecules. youtube.comyoutube.com

Naphthyridine derivatives have been utilized in the development of fluorescent probes for biological imaging. rsc.org For instance, near-infrared fluorescent probes based on naphthyridine have been synthesized for imaging mitochondrial nucleic acids. rsc.org These probes exhibit an "OFF-ON" fluorescence response upon binding to DNA and RNA, with a significant enhancement of fluorescence intensity. rsc.org

While the direct use of this compound in a fragment screening campaign was not detailed in the search results, the naphthyridine scaffold itself is an attractive building block for creating fragment libraries due to its structural properties and demonstrated biological activities. researchgate.net

Emerging Research Directions and Advanced Academic Applications for 2,6 Naphthyridine 3 Carboxylic Acid

Application in Materials Science: Advanced Organic Electronic Devices (e.g., OLEDs)

The electron-deficient nature of the naphthyridine core makes it a compelling candidate for n-type organic semiconductors, which are essential components in a range of organic electronic devices. Research has specifically highlighted the potential of the 2,6-naphthyridine (B1209661) scaffold in this domain. For instance, calamitic liquid crystalline organic semiconductors built upon a dibenzo[c,h] researchgate.netresearchgate.netnaphthyridine core have been developed as specialized electron transport materials. researchgate.net Furthermore, derivatives such as 2,6-naphthyridine-1,5-diones have been noted to emit ultraviolet and fluorescent light, suggesting their potential utility in the fabrication of organic light-emitting materials. researchgate.net

While direct applications of the 2,6-isomer are still emerging, the broader naphthyridine family has demonstrated significant promise in Organic Light-Emitting Diodes (OLEDs). Donor-acceptor (D-A) type molecules incorporating a naphthyridine moiety as the electron acceptor have been successfully used in efficient Thermally Activated Delayed Fluorescence (TADF) emitters. acs.orgresearchgate.net In these systems, the naphthyridine unit facilitates the necessary electronic transitions that lead to high quantum efficiencies. researchgate.netrsc.org For example, iridium(III) complexes featuring naphthyridine-based ligands have been used to create green-to-red OLEDs with exceptional maximum external quantum efficiencies (EQEmax) exceeding 30% and minimal efficiency roll-off. rsc.org The development of conjugated polymers incorporating the 2,6-naphthyridine unit is also an active area of research, aiming to harness its electronic properties for next-generation devices. researchgate.net

Table 1: Performance of Naphthyridine-Based OLEDs This table includes data from various naphthyridine isomers to illustrate the potential of the scaffold family.

| Naphthyridine Type | Device Application | Key Performance Metric | Reference |

|---|---|---|---|

| Naphthyridine-based Iridium(III) Complex | OLED Emitter | EQEmax > 30% | rsc.org |

| 1,8-Naphthyridine (B1210474) Oligomers | OLED Emitter | Max. Brightness: 250-400 cd m-2 | researchgate.netrsc.org |

| 1,8-Naphthyridine (TADF) | Blue OLED Emitter | EQEmax up to 20.9% | epa.gov |

| Dibenzo[c,h] researchgate.netresearchgate.netnaphthyridine | Electron Transport Material | Exhibited smectic C (SmC) mesophase | researchgate.net |

Use as Chemical Biology Probes for Receptor and Enzyme Function Studies

The rigid structure and tunable photophysical properties of the naphthyridine scaffold make it an excellent platform for the design of chemical biology probes. These probes can be used to detect specific analytes or to study the function of biomolecules like receptors and enzymes through fluorescence. rsc.orgrichmond.edu

Naphthyridine derivatives have been engineered to act as "off-on" fluorescent sensors. For example, cationic fluorescent dyes based on a naphthalidine salt exhibit a significant increase in fluorescence intensity upon binding to DNA and RNA, allowing for the imaging of mitochondrial nucleic acids. rsc.org One such probe demonstrated a 143-fold enhancement in fluorescence when interacting with DNA. rsc.org

Derivatives of the closely related 2,7-naphthyridine (B1199556) isomer have been developed into ultrafast probes for detecting thiophenol, a toxic industrial chemical. bohrium.comnih.gov One such probe, AND-DNP, displayed a remarkable 240-fold increase in fluorescence, a large Stokes shift of 225 nm, and a rapid 30-second response time, enabling the detection of thiophenol in living cells and zebrafish. bohrium.com Another key application is in the development of fluorescent indicator displacement (FID) assays. An aminoethyl-substituted naphthyridine derivative was found to bind to bacterial A-site RNA with high affinity, quenching its fluorescence by over 95%. nih.gov This strong quenching effect allows it to be used as an indicator to screen for other molecules that bind to the same RNA site, providing a powerful tool for discovering new RNA-targeting antibiotics. nih.gov

Exploration in Catalysis and Coordination Chemistry

The nitrogen atoms within the 2,6-naphthyridine core act as excellent coordination sites for metal ions, making its derivatives promising ligands in catalysis and coordination chemistry. The defined geometry of the scaffold allows for the construction of well-ordered, multi-dimensional metal-organic frameworks.

While research into the 2,6-isomer is ongoing, studies on the 2,2′-bi-1,6-naphthyridine ligand demonstrate the potential of this compound class. This ligand reacts with cobalt(II), zinc(II), and cadmium(II) to form two-dimensional planar (4,4) frameworks that create novel, inclined interpenetrating nets. rsc.orgrsc.org With copper(I), the same ligand forms helicoidal chains. rsc.org Such structures are of great interest for creating materials with unique porous or electronic properties.

In the field of catalysis, pyridyl-substituted 1,6-naphthyridines have been synthesized as ligands for rhenium and ruthenium complexes. richmond.edu The goal of this research is to develop effective catalysts for the electrochemical reduction of CO₂, a reaction that could provide a method for storing solar energy in the form of chemical fuels. richmond.edu The synthesis of the 2,6-naphthyridine scaffold itself can also involve catalysis, for example, through a rhodium-catalyzed [2 + 2 + 2] cycloaddition of specifically designed precursors. researchgate.net

Development of Multitarget Ligands based on the 2,6-Naphthyridine Scaffold

The traditional "one molecule-one target" paradigm in drug discovery is being challenged by the need for therapies that can address complex diseases involving multiple biological pathways. nih.govmdpi.com This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with several protein targets simultaneously. mdpi.com The 2,6-naphthyridine scaffold has emerged as a promising core for the rational design of such ligands. researchgate.netnih.gov

In a significant advancement, novel inhibitors of fibroblast growth factor receptor 4 (FGFR4) containing a 2,6-naphthyridine scaffold have been designed and synthesized. nih.gov FGFR4 is an oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases. nih.gov One lead compound demonstrated high potency and selectivity for FGFR4 over other FGFR isoforms and showed significant antitumor efficacy in HCC xenograft mouse models, marking it as a promising candidate for HCC treatment. nih.gov

In another study, researchers used the 2,6-naphthyridine scaffold to develop new inhibitors for protein kinase CK2, a target implicated in cancer. researchgate.net Starting from a known CK2 inhibitor, a series of 5-(3-chlorophenylamino)benzo[c] researchgate.netresearchgate.netnaphthyridine derivatives were synthesized. The resulting compounds showed potent CK2 inhibitory activity and, crucially, improved selectivity over other kinases, a key attribute for developing safer and more effective therapeutics. researchgate.net

Table 2: Bioactivity of 2,6-Naphthyridine-Based Ligands

| Compound Class | Biological Target | Key Finding | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2,6-Naphthyridine Analogues | FGFR4 | Nanomolar potency and high selectivity over FGFR1-3 | Hepatocellular Carcinoma | nih.gov |

| Benzo[c] researchgate.netresearchgate.netnaphthyridine Derivatives | Protein Kinase CK2 | Stronger inhibitory activity and higher selectivity than the lead compound | Cancer | researchgate.net |

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The predictable geometry and capacity for hydrogen bonding and metal coordination make naphthyridine derivatives ideal building blocks for self-assembly. thieme-connect.comnih.gov

The ability of bidentate naphthyridine ligands to coordinate with metal ions is a powerful tool for self-assembly. As seen with the 1,6-isomer, linking these units with metal salts can produce highly ordered 2D grids and interpenetrating networks. rsc.orgrsc.org This principle of coordination-driven self-assembly is a key research direction for the 2,6-naphthyridine scaffold to create novel functional materials.

Furthermore, the arrangement of nitrogen atoms and protons in the naphthyridine ring system creates specific hydrogen bond donor and acceptor sites. For example, 2,7-diamino-1,8-naphthyridine possesses a donor-acceptor-acceptor-donor (DAAD) array of hydrogen-bonding sites. thieme-connect.com This specific pattern allows it to act as a versatile building block for creating a wide variety of self-assembling super-structures, demonstrating the power of programmed molecular recognition inherent to the naphthyridine framework. thieme-connect.com

Conclusion and Future Perspectives in 2,6 Naphthyridine 3 Carboxylic Acid Research

Summary of Key Research Findings and Methodological Advancements

Research into 2,6-naphthyridine (B1209661) and its derivatives, including 2,6-naphthyridine-3-carboxylic acid, has revealed a wide spectrum of biological activities. These compounds, which can be isolated from natural sources or synthesized, are of growing interest to the scientific community. nih.govresearchgate.net The core 2,6-naphthyridine scaffold is a key feature in various biologically active molecules. For instance, 4-Methyl-2,6-naphthyridine is a naturally occurring alkaloid, and indolo nih.govgoogle.comnaphthyridine alkaloids have been sourced from plants. nih.gov

Recent studies have highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors for therapeutic targets. A notable 2024 study detailed the design and synthesis of novel 2,6-naphthyridine-based inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key driver in approximately 30% of hepatocellular carcinoma (HCC) cases. nih.gov One particular compound demonstrated significant antitumor efficacy in preclinical models of HCC. nih.gov This underscores the therapeutic potential of the 2,6-naphthyridine scaffold.

Methodological advancements have focused on creating diverse derivatives of the 2,6-naphthyridine core. researchgate.net Synthetic strategies often involve the intramolecular cyclization of substituted pyridine (B92270) precursors. researchgate.net These methods allow for the introduction of various substituents at different positions on the naphthyridine ring, which has been shown to be crucial for modulating biological activity. nih.gov The ability to synthesize these compounds on a multigram scale has been a significant step forward, enabling more extensive biological evaluation. researchgate.net

Interactive Data Table: Notable 2,6-Naphthyridine Derivatives and their Reported Activities

| Compound/Derivative | Source/Synthesis | Reported Biological Activity/Application |

|---|---|---|

| 4-Methyl-2,6-naphthyridine | Isolated from Antirrhinum majus | Natural alkaloid nih.gov |

| Indolo nih.govgoogle.comnaphthyridine alkaloids | Isolated from Erythrina spp. | Neuromuscular inhibition, sedative, and hypotensive effects nih.gov |

| Novel 2,6-naphthyridine analogues | Synthetic | Selective FGFR4 inhibitors for hepatocellular carcinoma nih.gov |

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored avenues remain in the field of this compound research. A primary challenge lies in the development of highly selective and potent derivatives. While some compounds have shown promise, achieving selectivity for specific biological targets while minimizing off-target effects is an ongoing effort. nih.gov The synthesis of complex, multi-substituted this compound derivatives can also be intricate and require optimization to achieve good yields. researchgate.netgoogle.com

A significant unexplored area is the comprehensive investigation of the structure-activity relationships (SAR) for this compound derivatives against a broader range of biological targets. While some SAR studies have been conducted for other naphthyridine isomers, a detailed understanding for the this compound scaffold is less developed. nih.gov Further exploration of different substituents at various positions of the naphthyridine ring is needed to fully understand their impact on biological activity.

Another avenue for future research is the exploration of the photophysical properties of this compound derivatives. Some related naphthyridine compounds have shown interesting fluorescence properties, suggesting potential applications in materials science and as biological probes, an area that remains largely untapped for this specific scaffold. researchgate.net

Outlook for Future Academic Research and Translational Potential (excluding clinical aspects)

The future of academic research on this compound and its derivatives appears promising, with several key directions for exploration. A major focus will likely be on the continued design and synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets. This will involve the use of computational modeling and advanced synthetic methodologies to guide the design of new compounds. nih.govresearchgate.net

Further investigation into the mechanism of action of biologically active 2,6-naphthyridine derivatives is crucial. Understanding how these compounds interact with their biological targets at a molecular level will provide valuable insights for the development of more effective molecules. nih.govnih.gov

The translational potential of this class of compounds, outside of direct clinical applications, lies in their use as research tools. Highly selective this compound derivatives could serve as chemical probes to study the function of specific enzymes or receptors, thereby advancing our understanding of various biological pathways. nih.gov There is also potential for their application in the development of new diagnostic agents, leveraging their potential fluorescent properties. researchgate.net Continued interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists will be essential to fully realize the academic and translational potential of this compound research.

Q & A

Basic: What are the primary synthetic routes for 2,6-Naphthyridine-3-carboxylic acid and its derivatives?

The synthesis of this compound derivatives typically involves cyclization and cross-coupling strategies. A key method involves the Gould-Jacobs reaction , where ethoxy methylene malonate condenses with aminopyridine derivatives, followed by cyclization under reflux conditions to form the naphthyridine core . For trifluoromethyl-substituted analogues, Suzuki-Miyaura coupling is employed, using palladium catalysts to cross-couple aryl halides with organoboron reagents, ensuring functional group tolerance and mild reaction conditions . Post-synthetic modifications, such as hydrolysis of ester groups (e.g., using 10% aqueous NaOH), yield carboxylic acid derivatives .

Basic: How are spectroscopic techniques applied to characterize this compound?

Characterization relies on FTIR (to confirm carbonyl stretches at ~1680 cm⁻¹ for carboxylic acid and amide groups), ¹H/¹³C NMR (to resolve aromatic protons and substituent environments), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) . For example, in 1,8-naphthyridine analogues, NMR signals at δ 8.02–9.11 ppm correspond to aromatic protons, while IR bands at 1650–1680 cm⁻¹ confirm C=O groups . Elemental analysis further validates purity and stoichiometry .

Basic: What common chemical reactions does this compound undergo?

The compound participates in:

- Nucleophilic substitution : The electron-deficient naphthyridine ring undergoes substitution at positions activated by electron-withdrawing groups (e.g., trifluoromethyl) .

- Esterification/Amidation : The carboxylic acid group reacts with alcohols or amines to form esters or amides, often via activation with thionyl chloride or carbodiimides .

- Oxidation/Reduction : The trifluoromethyl group stabilizes intermediates during redox reactions, enabling access to hydroxylated or hydrogenated derivatives .

Advanced: How can computational methods optimize the synthesis of this compound derivatives?

In silico tools like molecular docking and QSAR models predict binding affinities to biological targets (e.g., enzymes or receptors). For example, substituents like trifluoromethyl groups enhance electron-withdrawing effects, improving target engagement . Density functional theory (DFT) calculations optimize reaction pathways by analyzing transition states and energy barriers, reducing trial-and-error in synthetic routes .

Advanced: What strategies address low yields in cyclization reactions during synthesis?

Low yields in cyclization (e.g., Gould-Jacobs reaction) are mitigated by:

- Solvent optimization : High-boiling solvents like diphenyl ether improve thermal stability during reflux .

- Catalyst screening : Palladium-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions .

- Protecting group strategies : Temporary protection of reactive groups (e.g., carboxylic acids as esters) prevents side reactions .

Advanced: How does substituent variation influence the bioactivity of this compound analogues?

- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, enhancing antimicrobial and anticancer activity .

- Chlorine or methoxy substituents : Modulate electron density, affecting binding to DNA topoisomerases or kinase targets .

- Steric effects : Bulky substituents at position 8 reduce off-target interactions, improving selectivity .

Data Contradictions: How to resolve discrepancies in reaction yields reported across studies?